N-[2-(thiophen-3-yl)ethyl]benzenesulfonamide
Description
“N-[2-(thiophen-3-yl)ethyl]benzenesulfonamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene and its derivatives have been synthesized using various methods, including coupling reactions and electrophilic cyclization reactions . In a study, novel quinolone agents bearing the N-[2-(thiophen-3-yl)ethyl] piperazinyl moiety in the 7-position of the quinolone ring were synthesized . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular structure of “N-[2-(thiophen-3-yl)ethyl]benzenesulfonamide” would include this thiophene structure along with a benzenesulfonamide group.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents . In the synthesis of novel quinolone agents, the N-[2-(thiophen-3-yl)ethyl] group attached to the piperazine ring served as a promising C-7 substituent for piperazinyl quinolone antibacterials .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “N-[2-(thiophen-3-yl)ethyl]benzenesulfonamide” would be influenced by these characteristics of its thiophene component.Mechanism of Action
Target of Action
Benzenesulfonamide derivatives are known to inhibit human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
Benzenesulfonamide derivatives are known to inhibit the activity of carbonic anhydrase enzymes . This inhibition could potentially disrupt the balance of bicarbonate and proton concentrations in the cell, affecting various physiological processes.
Biochemical Pathways
Given its potential role as a carbonic anhydrase inhibitor, it may impact processes such as ph regulation and electrolyte balance in cells .
Pharmacokinetics
The solubility of benzenesulfonamide in methanol is reported to be 25 mg/ml , which could potentially influence its absorption and distribution in the body.
Result of Action
Benzenesulfonamide derivatives have been reported to exhibit anticancer activity . They have been evaluated in vitro against different cell lines like A549 (lung cancer cell), HeLa (cervical), MCF-7 (breast cancer cell), and Du-145 (prostate cancer cell). Most of the tested compounds showed IC50 values from 1.98 to 9.12 μM in different cell lines .
Action Environment
The stability of benzenesulfonamide is suggested by its storage recommendation, which is to store it below +30°c .
properties
IUPAC Name |
N-(2-thiophen-3-ylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c14-17(15,12-4-2-1-3-5-12)13-8-6-11-7-9-16-10-11/h1-5,7,9-10,13H,6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRHODVPBFAPBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275612 | |
Record name | N-[2-(3-Thienyl)ethyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide | |
CAS RN |
179932-93-5 | |
Record name | N-[2-(3-Thienyl)ethyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179932-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(3-Thienyl)ethyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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